ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free reactions, and other green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and benzothiophene rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Benzothiophene Derivatives: Compounds with the benzothiophene ring but different functional groups.
Thioamide Compounds: Compounds with similar thioamide functional groups
Uniqueness
Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole ring, a benzothiophene ring, and various functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C17H19ClN4O3S2 |
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Molecular Weight |
426.9g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-3-25-16(24)12-9-6-4-5-7-11(9)27-15(12)20-17(26)19-14(23)13-10(18)8-22(2)21-13/h8H,3-7H2,1-2H3,(H2,19,20,23,26) |
InChI Key |
GDOPJDSTOQTHAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=NN(C=C3Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
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